17,21-Dihydroxypregna-4,6-diene-3,20-dione 17,21-Dihydroxypregna-4,6-diene-3,20-dione
Brand Name: Vulcanchem
CAS No.: 70081-51-5
VCID: VC2405268
InChI: InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3-4,11,15-17,22,25H,5-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1
SMILES: CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C(=O)CO)O)C
Molecular Formula: C21H28O4
Molecular Weight: 344.4 g/mol

17,21-Dihydroxypregna-4,6-diene-3,20-dione

CAS No.: 70081-51-5

Cat. No.: VC2405268

Molecular Formula: C21H28O4

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

17,21-Dihydroxypregna-4,6-diene-3,20-dione - 70081-51-5

Specification

CAS No. 70081-51-5
Molecular Formula C21H28O4
Molecular Weight 344.4 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3-4,11,15-17,22,25H,5-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1
Standard InChI Key ZOAWGBBOUUOQBP-OBQKJFGGSA-N
Isomeric SMILES C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C
SMILES CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C(=O)CO)O)C
Canonical SMILES CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C(=O)CO)O)C

Introduction

Chemical Structure and Properties

17,21-Dihydroxypregna-4,6-diene-3,20-dione exhibits a complex steroid structure typical of pregnane derivatives. The compound contains a cyclopentanoperhydrophenanthrene nucleus with specific functional groups that define its chemical behavior and biological role.

Basic Identification

The compound can be identified by the following parameters:

ParameterValue
CAS Number70081-51-5
Molecular FormulaC21H28O4
Molecular Weight344.4 g/mol
IUPAC Name(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Synonyms17,21-Dihydroxy-pregna-4,6-dien-3,20-dione; 17,21-dihydroxy-pregna-4,6-diene-3,20-dione

Physicochemical Properties

The physical and chemical properties of 17,21-Dihydroxypregna-4,6-diene-3,20-dione are essential for understanding its behavior in various environments and applications:

PropertyValue
Physical AppearanceWhite to off-white crystalline solid
Density1.24 g/cm³
Boiling Point542.7°C at 760 mmHg
Flash Point296.1°C
Refractive Index1.594
PSA (Polar Surface Area)74.60000
LogP2.58680

The compound's LogP value of 2.58680 indicates moderate lipophilicity, suggesting a balance between hydrophilic and lipophilic properties which affects its absorption, distribution, and biological interactions .

Structural Features and Chemical Reactivity

Key Structural Elements

The structure of 17,21-Dihydroxypregna-4,6-diene-3,20-dione includes several distinctive features:

  • A four-ring steroid nucleus (cyclopentanoperhydrophenanthrene)

  • Hydroxyl groups at positions 17 and 21

  • Double bonds at positions 4 and 6, forming a conjugated diene system

  • Ketone groups at positions 3 and 20

These structural elements contribute to the compound's reactivity patterns and its role in steroid biosynthesis pathways.

Chemical Reactivity

The reactivity of 17,21-Dihydroxypregna-4,6-diene-3,20-dione is primarily determined by its functional groups:

  • The hydroxyl groups at positions 17 and 21 can participate in esterification reactions, as evidenced by the existence of acetylated derivatives

  • The conjugated diene system (positions 4 and 6) can undergo addition reactions

  • The ketone groups at positions 3 and 20 can participate in various carbonyl reactions

These reactivity patterns are significant in both synthetic transformations and the compound's metabolic pathways in biological systems .

Biological Role and Function

Role in Steroidogenesis

17,21-Dihydroxypregna-4,6-diene-3,20-dione serves as a substrate for enzymes involved in steroidogenesis, the process by which steroid hormones are produced. Although it lacks direct biological activity itself, it is a crucial intermediate in the biosynthesis of corticosteroids and other steroid hormones.

Metabolic Pathways

In metabolic pathways, 17,21-Dihydroxypregna-4,6-diene-3,20-dione can undergo various enzymatic transformations:

  • Hydroxylation at various positions by cytochrome P450 enzymes

  • Reduction of double bonds

  • Oxidation or reduction of hydroxyl or ketone groups

These transformations contribute to the synthesis of various biologically active steroids, including glucocorticoids which play roles in inflammation regulation and stress response.

Pharmaceutical Applications

Research and Development

17,21-Dihydroxypregna-4,6-diene-3,20-dione has several applications in pharmaceutical research and development:

  • As a precursor in the synthesis of corticosteroid drugs

  • As a reference standard for analytical chemistry in pharmaceutical quality control

  • As a tool for studying steroidogenic pathways and enzyme function

Its structural relationship to therapeutic corticosteroids makes it valuable for developing new anti-inflammatory and immunomodulatory agents.

Synthesis and Chemical Transformations

Synthetic Routes

The synthesis of 17,21-Dihydroxypregna-4,6-diene-3,20-dione typically involves chemical transformations of steroid precursors:

  • Selective hydroxylation of positions 17 and 21

  • Dehydrogenation to introduce the required double bonds at positions 4 and 6

  • Oxidation to form ketone groups at positions 3 and 20

Multiple synthetic pathways have been developed, often starting from more readily available steroid compounds like progesterone or pregnenolone.

Chemical Modifications

Chemical modifications of 17,21-Dihydroxypregna-4,6-diene-3,20-dione can yield various derivatives with altered properties:

  • Acetylation of hydroxyl groups, as seen in compounds like 17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) (CAS 1807-15-4)

  • Introduction of additional hydroxyl groups or halogens

  • Modifications of the diene system

These transformations can be used to create compounds with enhanced therapeutic properties or to study structure-activity relationships .

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 17,21-Dihydroxypregna-4,6-diene-3,20-dione, including:

CompoundCAS NumberKey Structural Differences
17,21-Dihydroxypregna-1,4-diene-3,20-dione1807-14-3Double bonds at positions 1,4 instead of 4,6
17,21-Dihydroxypregn-4-ene-3,20-dione (Reichstein's Substance S)-Single double bond at position 4
17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione (Deltacortinene)10184-69-7Three double bonds at positions 1,4,9(11)
21-hydroxypregna-4,6-diene-3,20-dione17916-84-6Lacks the 17-hydroxyl group

These structural variations contribute to differences in biological activity and pharmaceutical applications .

Functional Comparison

The functional properties of 17,21-Dihydroxypregna-4,6-diene-3,20-dione can be compared with those of related compounds:

CompoundBiological ActivityApplication
17,21-Dihydroxypregna-4,6-diene-3,20-dionePrecursor in steroidogenesisPharmaceutical research, steroid synthesis
17,21-Dihydroxypregn-4-ene-3,20-dioneNatural corticosteroid precursorReference standard, pharmaceutical intermediate
21-hydroxypregna-4,6-diene-3,20-dioneModified steroid metabolismResearch tool for steroidogenic pathways
17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dionePrednisone impurityQuality control in pharmaceutical manufacturing

This comparison highlights the specific roles and applications of 17,21-Dihydroxypregna-4,6-diene-3,20-dione in relation to similar steroid compounds .

Research Applications and Findings

Analytical Methods

Various analytical methods have been developed to detect and quantify 17,21-Dihydroxypregna-4,6-diene-3,20-dione:

  • High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

These methods are crucial for pharmaceutical quality control and research applications involving this compound.

Structure-Activity Relationship Studies

Research on 17,21-Dihydroxypregna-4,6-diene-3,20-dione and related compounds has contributed to understanding structure-activity relationships in steroid hormones. Specific structural features that influence receptor binding and biological activity include:

  • The presence and position of hydroxyl groups

  • The configuration of double bonds

  • The orientation of methyl groups at positions 10 and 13

These studies help guide the development of new steroid-based therapeutics with improved efficacy and reduced side effects.

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